Mefenamic Acid D4 Mefenamic Acid D4 Mefenamic acid-d4 is intended for use as an internal standard for the quantification of mefenamic acid by GC- or LC-MS. Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) and a COX-2 inhibitor. It binds to COX-2 (Kd = 4 nM) and inhibits COX-2-dependent oxygenation of arachidonic acid in vitro (Ki = 10 µM). Mefenamic acid (30 mg/kg) reduces acetic acid-induced writhing in rats. It inhibits increases in skin thickness in a mouse model of delayed-type hypersensitivity induced by dinitrochlorobenzene (DNBC). Mefenamic acid also reduces the antibody response to sheep red blood cells in mice.
Mefemic-d4 Acid is an isotope labelled of Mefenamic acid. Mefenamic acid is a member of the anthranilic acid derivatives class of NSAID drugs, and can be used for the treatment of mild to moderate pain.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196560
InChI: InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
SMILES: CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Molecular Formula: C15H15NO2
Molecular Weight: 245.31 g/mol

Mefenamic Acid D4

CAS No.:

Cat. No.: VC0196560

Molecular Formula: C15H15NO2

Molecular Weight: 245.31 g/mol

Purity: 98% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Mefenamic Acid D4 -

Molecular Formula C15H15NO2
Molecular Weight 245.31 g/mol
IUPAC Name 2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid
Standard InChI InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
Standard InChI Key HYYBABOKPJLUIN-KNIGXJNHSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H]
SMILES CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Chemical Structure and Properties

Mefenamic Acid D4 is identified by CAS No. 1216745-79-7 and is chemically known as 6-[(2,3-dimethylphenyl)amino]-benzoic-2,3,4,5-d4 acid . It is a deuterium-labeled version of mefenamic acid, which belongs to the anthranilic acid derivatives class of non-steroidal anti-inflammatory drugs (NSAIDs). The molecular formula is C15H11D4NO2 with a molecular weight of 245.31 g/mol .

The compound features four deuterium atoms replacing hydrogen atoms in the benzene ring, as indicated by its canonical SMILES notation: O=C(O)C1=C(NC2=CC=CC(C)=C2C)C([2H])=C([2H])C([2H])=C1[2H] . The IUPAC name is 2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid.

Physical and Chemical Properties

The physical and chemical properties of Mefenamic Acid D4 are crucial for understanding its behavior in analytical applications. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Mefenamic Acid D4

PropertyValueReference
CAS Number1216745-79-7
Molecular FormulaC15H11D4NO2
Molecular Weight245.31 g/mol
Solubility in DMSO≥ 100 mg/mL (407.65 mM)
Solubility in Water0.1 mg/mL (0.41 mM; requires ultrasonic treatment)
Purity98% by HPLC; 98% atom D
SynonymsC.I. 473-d4, MefenaMic-d4 Acid, Mefemic-d4 Acid

Applications in Analytical Chemistry

Mefenamic Acid D4 serves primarily as an internal standard for the quantification of mefenamic acid in various analytical techniques. The inclusion of deuterium atoms provides distinct mass spectrometric properties while maintaining similar chromatographic behavior to the parent compound.

Use as an Internal Standard

The primary application of Mefenamic Acid D4 is as an internal standard for the precise quantification of mefenamic acid in biological samples. This application is crucial in pharmacokinetic studies, where accurate measurement of drug concentrations is essential for understanding drug metabolism and efficacy.

In high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Mefenamic Acid D4 has demonstrated excellent performance characteristics. A validated LC-MS/MS approach utilizing Mefenamic Acid D4 as the internal standard showed a concentration range of 20.659 to 20067.772 ng/mL, with relative recovery ranging from 69.1 to 74.3% .

Chromatographic Behavior

In chromatographic separations, Mefenamic Acid D4 exhibits nearly identical retention characteristics to unlabeled mefenamic acid. Studies have shown retention times of 2.28 minutes for mefenamic acid and 2.29 minutes for Mefenamic Acid D4, through a total run time of 3.2 minutes . This similarity in retention time, coupled with the mass difference due to deuterium labeling, makes it an ideal internal standard.

Analytical Method Development

Research utilizing Mefenamic Acid D4 has resulted in significant advances in analytical methodology, particularly in the development of high-throughput LC-MS/MS techniques.

LC-MS/MS Method Parameters

A validated high-throughput LC-MS/MS method employing Mefenamic Acid D4 as an internal standard has been developed for the quantification of mefenamic acid in rat plasma. This method utilizes protein precipitation in a 96-well plate format, with separation on a BDS Hypersil C8 column (3 μm, 100 x 4.6 mm) using an isocratic mobile phase of 2 mM ammonium formate with 0.1% formic acid and acetonitrile (30:70 v/v) .

Detection was performed on a triple quadrupole mass spectrometer utilizing positive ionization. The [M-H] peaks were detected at m/z 240.1 and 244.3 for mefenamic acid and Mefenamic Acid D4, respectively, with the most abundant product ions identified at m/z of 196.3 and 200.1 .

Method Validation Parameters

The validated LC-MS/MS method demonstrated excellent analytical performance. Table 2 presents calibration standard data for mefenamic acid using Mefenamic Acid D4 as the internal standard.

Table 2: Calibration Standard Overview for Mefenamic Acid

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)%CV%Nominal
20.65919.6863.595.3
41.31845.5818.9110.3
103.295104.2832.5101.0
278.236272.1412.997.8
626.031638.4972.0102.0
1391.1801450.1051.3104.2
2851.9192647.0873.992.8
6955.9006408.2121.692.1
15650.77514171.6902.990.5
20067.77219404.4324.596.7

The method also demonstrated excellent precision and accuracy across different quality control levels, as shown in Table 3.

Table 3: Intra- and Inter-batch Precision and Accuracy

QC LevelNominal Concentration (ng/mL)Inter Batch Mean Concentration (ng/mL)Inter Batch %CVInter Batch %Nominal
LLOQQC20.65920.0427.897.0
LQC61.038Not specifiedNot specifiedNot specified

The inter-batch precision showed a coefficient of variation (%CV) of ≤ 7.8%, and the inter-batch accuracy at different quality control points ranged from 97.0 to 100.4%, demonstrating high levels of accuracy and reliability .

Relationship to Parent Compound

Mefenamic Acid D4 is a deuterated derivative of mefenamic acid, which is a non-steroidal anti-inflammatory drug (NSAID). Understanding the pharmacological properties of the parent compound provides context for the applications of Mefenamic Acid D4.

Pharmacological Properties of Mefenamic Acid

Mefenamic acid acts as a competitive inhibitor of cyclooxygenase enzymes (COX), specifically human COX-1 and COX-2, with IC50 values of 40 nM and 3 μM, respectively . This inhibition is responsible for its analgesic, anti-inflammatory, and antipyretic properties. The parent compound is used for the treatment of mild to moderate pain.

Research has shown potential applications of mefenamic acid beyond its traditional use as an NSAID. Studies have indicated its potential in improving cognitive impairment in Alzheimer's disease models, suggesting a role in neuroprotection.

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